2-Bromo-3-chloroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKPVFAIKMBIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743844 | |
| Record name | 2-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120258-63-1 | |
| Record name | 2-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies of 2 Bromo 3 Chloroquinoline
Direct Synthetic Routes to 2-Bromo-3-chloroquinoline
Direct routes aim to build the this compound structure from acyclic or simpler cyclic precursors, establishing the halogen regiochemistry during the ring-forming process.
Direct electrophilic halogenation of a pre-formed quinoline (B57606) ring is a classical approach. However, the electronic properties of the quinoline system, particularly when already substituted with a halogen, present significant challenges in controlling the regioselectivity.
The direct bromination of 3-chloroquinoline (B1630576) to selectively yield this compound is not a straightforward transformation. The chlorine atom at the C3 position is an electron-withdrawing group, which deactivates the heterocyclic ring towards electrophilic attack. This deactivation is most pronounced at the adjacent C2 and C4 positions. Standard electrophilic bromination conditions (e.g., Br₂ in an inert solvent) often require harsh conditions and may lead to a mixture of products or no reaction. While methods for the C3-iodination of certain substituted quinolines using I₂ and TBHP have been reported, similar protocols for the C2-bromination of 3-chloroquinoline are not well-established, with some studies noting that 3-bromoquinoline (B21735) itself does not undergo iodination under their optimized conditions. rsc.org Achieving the desired C2 bromination would likely necessitate specialized reagents or a metal-assisted strategy to overcome the ring's deactivation and direct the electrophile to the desired position.
Similar to the challenge of brominating 3-chloroquinoline, the regioselective chlorination of 2-bromoquinoline (B184079) at the C3 position is complicated by electronic effects. The bromine atom at C2 deactivates the quinoline ring, making electrophilic substitution at the adjacent C3 position difficult. Research into the hypervalent iodine(III)-promoted C3-halogenation of 4-quinolones has shown that regioselective chlorination and bromination at the C3 position are possible under mild conditions using Phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org For instance, 2-aryl-4-quinolones react with KCl and PIFA to yield 2-aryl-3-chloro-quinoline-4-ones. acs.org While this demonstrates a successful C3-halogenation, the methodology is specific to 4-quinolone substrates and is not directly applicable to 2-bromoquinoline itself.
A more effective strategy for the controlled synthesis of polysubstituted quinolines involves the cyclization of functionalized acyclic precursors. The Vilsmeier-Haack reaction is a powerful tool in this regard. researchgate.netijsr.net This reaction typically uses a substituted N-arylacetamide and a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to construct the quinoline ring. rsc.org This process can install a chlorine atom at the C2 position and a formyl group at the C3 position.
A hypothetical Vilsmeier-Haack route to a precursor for this compound might start from an N-(bromophenyl)acetamide. For example, the synthesis of 7-bromo-2-chloroquinoline-3-carbaldehyde (B139717) proceeds from N-(3-bromophenyl)acetamide, where the Vilsmeier reagent facilitates both the cyclization and formylation, installing the C2-chloro and C3-formyl groups simultaneously. To obtain the target compound this compound, one could envision a similar cyclization followed by a de-formylative halogenation step, or starting with a precursor that introduces the C3-chloro group directly.
Another powerful cyclization method is the acid-promoted reaction between N-aryliminium ions (generated from arylmethyl azides) and 1-bromoalkynes, which provides a regioselective synthesis of 3-bromoquinoline derivatives. acs.org Adapting such a method could potentially allow for the direct synthesis of the target dihaloquinoline by using appropriately substituted starting materials.
Electrophilic Halogenation Strategies on Quinoline Precursors
Indirect Synthetic Pathways via Functional Group Transformations
Indirect methods rely on the modification of an existing, suitably substituted quinoline. Selective halogen exchange reactions are the most prominent example of this approach.
Selective metal-halogen exchange offers a potent and regioselective pathway for the synthesis of this compound, typically starting from 2,3-dibromoquinoline (B82864). The differing reactivity of the C2 and C3 positions allows for one halogen to be selectively exchanged.
Pioneering work by the Knochel group has demonstrated that polyfunctionalized quinolines can be prepared via chemo- and regioselective magnesiation reactions. acs.orgnih.gov Specifically, the reaction of 2,3-dibromoquinoline with a Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), results in a highly regioselective bromine-magnesium exchange at the C3 position. acs.org This selectivity is driven by the greater kinetic acidity of the C3-proton. The resulting 3-magnesiated 2-bromoquinoline intermediate is a versatile nucleophile that can react with various electrophiles. acs.org
The table below summarizes the conditions for the key magnesiation step.
| Starting Material | Reagent | Conditions | Intermediate | Reference |
| 2,3-Dibromoquinoline | i-PrMgCl·LiCl (1.1 equiv) | THF, -50 °C, 2 h | 2-Bromo-3-(chloromagnesio)quinoline | acs.org |
This metal-halogen exchange strategy provides a powerful and modular route to specifically substituted haloquinolines that are often inaccessible by direct electrophilic substitution or total synthesis. acs.orgresearchgate.net
Multi-Step Conversions from Substituted Anilines or Related Aromatic Precursors
Building the quinoline scaffold from simpler aromatic precursors is a versatile approach that allows for the introduction of the desired halogen substituents at specific positions during the synthetic sequence.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net It is particularly valuable in quinoline synthesis for preparing 2-chloroquinoline-3-carbaldehydes from acetanilides. researchgate.netchemrxiv.org These carbaldehydes are key intermediates that can be further transformed into this compound.
The reaction typically involves treating a substituted acetanilide (B955) with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). researchgate.netchemrxiv.org The reaction proceeds through the formation of an N-(α-chlorovinyl)aniline, which is then diformylated and cyclized to yield the 2-chloroquinoline-3-carbaldehyde (B1585622). wikipedia.org
For the synthesis of this compound, one would start with a bromo-substituted aniline (B41778). For example, N-(bromophenyl)acetamide could be subjected to the Vilsmeier-Haack conditions to generate a bromo-substituted 2-chloroquinoline-3-carbaldehyde. The aldehyde group can then be removed or converted to another group as needed. This approach offers a high degree of flexibility in the placement of the bromine substituent on the benzene (B151609) ring portion of the quinoline.
Table 1: Examples of Vilsmeier-Haack Reaction in Quinoline Synthesis
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Acetanilides | POCl₃, DMF | 2-chloroquinoline-3-carbaldehydes | researchgate.netchemrxiv.org |
| N-(3-bromophenyl)acetamide | POCl₃, DMF | 7-Bromo-2-chloroquinoline-3-carbaldehyde | organic-chemistry.org |
The classical von Richter reaction involves the cine substitution of an aromatic nitro compound with cyanide to yield a carboxylic acid. While historically significant, its synthetic utility is often limited by low yields and the formation of byproducts. The mechanism involves nucleophilic attack of cyanide, cyclization, and rearrangement.
Direct application of a Richter-type cyclization to form this compound is not a commonly reported pathway. However, other modern cyclization strategies provide access to the core 3-haloquinoline structure. A prominent example is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govwikipedia.org In this approach, an N-(2-alkynyl)aniline is treated with an electrophilic halogen source, such as bromine (Br₂) or iodine monochloride (ICl), to induce a 6-endo-dig cyclization, affording 3-haloquinolines in good yields. nih.gov To obtain this compound via this route, one could envision starting with a 2-bromo-substituted N-(2-alkynyl)aniline and using an electrophilic chlorine source for the cyclization step.
Another related strategy involves the reductive cyclization of o-nitrophenyl propargyl alcohols. Reduction of the nitro group, followed by an acid-catalyzed Meyer-Schuster rearrangement, leads to the formation of substituted quinolines. By carefully choosing the starting materials with the appropriate halogen substituents, this method could potentially be adapted for the synthesis of this compound.
Green and Emerging Synthetic Techniques
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis is one such technique that has found broad application in organic chemistry, including the synthesis of quinoline derivatives.
Microwave irradiation can dramatically reduce reaction times, improve yields, and sometimes even alter reaction pathways compared to conventional heating methods. In the context of quinoline synthesis, microwave assistance has been successfully employed in various reactions.
For instance, the condensation of 3-bromomethyl-2-chloro-quinolines with 1,2-phenylenediamine to form quinoline-fused benzodiazepines has been shown to proceed in excellent yields under microwave irradiation at 80 °C. This demonstrates that haloquinoline structures are stable under these conditions and can be valuable synthons in microwave-assisted reactions.
Furthermore, microwave-assisted synthesis has been utilized for the conversion of 2-chloro-3-formylquinolines into 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. chemrxiv.org A patent also describes the microwave-assisted synthesis of 2-(1H)-quinolinone compounds from quinoline raw materials. These examples highlight the potential of microwave technology to facilitate the synthesis and transformation of haloquinolines. It is plausible that steps in the synthesis of this compound, such as halogen exchange or cyclization reactions, could be significantly optimized by the application of microwave irradiation, leading to faster and more efficient processes.
Table 2: Applications of Microwave-Assisted Synthesis in Quinoline Chemistry
| Reaction Type | Starting Materials | Product | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Condensation | 3-bromomethyl-2-chloro-quinolines, 1,2-phenylenediamine | Quinoline-fused 1,4-benzodiazepines | Excellent yields (92-97%) | |
| Hydrolysis | 2-chloro-3-formylquinolines | 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes | Efficient conversion | chemrxiv.org |
| Addition | Quinoline derivatives, water | 2-(1H)-quinolinone compounds | Short reaction time, high yield |
Flow Chemistry Methodologies for Enhanced Efficiency
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering improvements in safety, efficiency, and scalability. syrris.comcam.ac.uk For the synthesis of this compound, a plausible and effective route involves the Sandmeyer reaction, which transforms an aromatic amine into an aryl halide via a diazonium salt intermediate. wikipedia.orgnumberanalytics.com However, this classical method is fraught with safety concerns due to the thermal instability of diazonium salts, which can be explosive, and the highly exothermic nature of the diazotization process.
Flow chemistry provides a robust solution to these challenges by enabling the in-situ generation and immediate consumption of hazardous intermediates. In a continuous flow setup, small volumes of reactants are mixed and reacted in a confined channel, such as a microreactor or a tube reactor. acs.org This approach prevents the accumulation of large quantities of unstable diazonium salts, thereby minimizing the risk of uncontrolled exothermic events.
A hypothetical flow synthesis of this compound would typically involve the following steps:
A solution of the precursor, 3-amino-2-chloroquinoline, is continuously fed into the system.
This stream is merged with a stream of a diazotizing agent (e.g., sodium nitrite (B80452) in acidic solution or an organic nitrite like tert-butyl nitrite) in a T-mixer.
The resulting mixture, containing the freshly formed diazonium salt, immediately enters a subsequent reactor zone where it is combined with a solution of a copper(I) bromide catalyst.
The reaction to form this compound proceeds rapidly within the heated or cooled reactor coil, with precise temperature control ensuring optimal reaction conditions and preventing side reactions.
The advantages of employing a flow chemistry approach for this synthesis are manifold, as detailed in the table below. The enhanced control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity compared to batch methods. acs.org
Table 1: Comparison of Batch vs. Flow Synthesis for the Sandmeyer Reaction of 3-Amino-2-chloroquinoline
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Safety | High risk due to accumulation of unstable diazonium salt. | Significantly improved safety; diazonium salt is generated and consumed in-situ. |
| Heat Transfer | Poor; potential for localized hot spots and runaway reactions. | Excellent; high surface-area-to-volume ratio allows for efficient heat dissipation. |
| Scalability | Difficult and hazardous to scale up. | Easily scalable by extending operational time or parallelizing reactors. |
| Reaction Control | Limited control over mixing and temperature gradients. | Precise control over stoichiometry, residence time, and temperature. acs.org |
| Yield & Purity | Often lower due to side reactions and decomposition of intermediates. | Typically higher yields and improved product purity. |
| Process | Stepwise isolation of intermediates may be required. | Continuous, integrated process from starting material to product. syrris.com |
Catalyst-Free and Solvent-Free Reaction Systems
In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that eliminate the need for both hazardous solvents and catalysts. Such systems reduce environmental impact, simplify product purification, and lower operational costs. For the synthesis of this compound and related heterocycles, several catalyst-free and solvent-free techniques have shown considerable promise.
Mechanochemistry (Grindstone Chemistry)
Mechanochemistry, often performed by grinding solid reactants together in a mortar and pestle or a ball mill, can induce chemical reactions in the absence of a solvent. chowgules.ac.in This technique uses mechanical energy to activate reactants, break bonds, and promote the formation of new ones. rsc.org It is particularly suited for reactions involving solid starting materials and can lead to significantly reduced reaction times and waste generation. orientjchem.org
A potential solvent-free synthesis of the quinoline core could be adapted from the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. For a dihaloquinoline derivative, a hypothetical reaction could involve grinding a suitably substituted aniline derivative with a halogenated carbonyl compound under solvent-free conditions. The frictional energy from grinding facilitates the reaction, which might otherwise require high temperatures and a solvent. researchgate.net
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often allowing them to proceed under solvent-free conditions. conicet.gov.ar Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of various quinoline derivatives. For instance, the cyclization of aminomethylenemalonate intermediates, derived from anilines, can be achieved via microwave heating to produce quinolones in a one-pot, solvent-free process. conicet.gov.ar Adapting such a method could provide a green pathway to the this compound scaffold.
Thermal Cyclization
In some cases, the synthesis of heterocyclic systems can be achieved simply by heating the reactants together in the absence of any solvent or catalyst. For example, certain multicomponent reactions that form fused heterocyclic systems have been shown to proceed under neat (solvent-free) conditions at elevated temperatures. nih.gov The synthesis of 2,3-dihydropyrroles has been achieved through a catalyst-free, three-component reaction, highlighting the potential for atom-economical and environmentally benign syntheses of heterocycles. rsc.org While specific examples for this compound are not prevalent, the principles of thermal, catalyst-free cyclization represent a viable area for synthetic exploration.
The following table summarizes potential green chemistry approaches applicable to haloquinoline synthesis.
Table 2: Overview of Potential Green Synthetic Approaches for Haloquinolines
| Methodology | Principle | Potential Advantages for Synthesis | Key Considerations |
|---|---|---|---|
| Mechanochemistry | Mechanical grinding of solid reactants. chowgules.ac.in | Solvent-free, often catalyst-free, rapid reaction times, low energy consumption. orientjchem.orgresearchgate.net | Requires solid or semi-solid reactants; scalability may require specialized equipment (ball mills). |
| Microwave-Assisted | Direct heating of reactants with microwave energy. conicet.gov.ar | Reduced reaction times, improved yields, solvent-free capability, enhanced reaction control. researchgate.net | Requires specialized microwave reactor; potential for pressure buildup. |
| Thermal Reaction | Heating of neat reactants to induce reaction. | Simple, catalyst-free, solvent-free, high atom economy. | May require high temperatures; potential for side products or decomposition. |
These innovative synthetic strategies underscore a paradigm shift in chemical manufacturing, prioritizing efficiency, safety, and sustainability in the production of valuable chemical entities like this compound.
Chemical Reactivity and Transformation of 2 Bromo 3 Chloroquinoline
Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary mode of transformation for 2-bromo-3-chloroquinoline, allowing for the introduction of a wide array of functional groups. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism.
Regioselectivity and Chemoselectivity of Halogen Replacement
In dihalogenated quinolines, the position of substitution by a nucleophile is dictated by the relative activation of the carbon atoms attached to the halogens.
The C-2 position of the quinoline (B57606) ring is significantly activated towards nucleophilic attack due to its ortho and para relationship to the electron-withdrawing ring nitrogen. Resonance analysis shows that a negative charge from an attacking nucleophile can be effectively delocalized onto the nitrogen atom when the attack occurs at C-2. quora.comquora.com This stabilization of the intermediate Meisenheimer complex makes the C-2 position the kinetically favored site for nucleophilic substitution. quimicaorganica.orgiust.ac.ir Consequently, in this compound, the halogen at the C-2 position (bromo) is generally more susceptible to replacement by nucleophiles than the halogen at the C-3 position.
The C-3 position is less electrophilic than the C-2 position. It is meta to the ring nitrogen, and therefore, the stabilizing resonance effect that benefits attack at C-2 is absent. Nucleophilic attack at C-3 does not allow for the delocalization of the negative charge onto the nitrogen atom, resulting in a higher energy, less stable intermediate. quora.com For substitution to occur at the C-3 position, it typically requires more forcing reaction conditions or scenarios where the C-2 position is already substituted or blocked. In many cases, C-3 substitution is achieved via transition-metal-catalyzed cross-coupling reactions rather than direct SNAr.
Mechanistic Pathways (SNAr, SN1, SN2 Analogues)semanticscholar.org
The primary mechanistic pathway for the reactions discussed is the Nucleophilic Aromatic Substitution (SNAr) , also known as the addition-elimination mechanism. byjus.com This two-step process is distinct from the SN1 and SN2 mechanisms observed in aliphatic chemistry.
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient C-2 carbon, breaking the aromaticity of the pyridine (B92270) ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of the ring nitrogen is crucial for stabilizing this intermediate. masterorganicchemistry.com
Elimination of the Leaving Group: In the second, typically faster step, the aromaticity is restored by the expulsion of the leaving group (bromide ion from the C-2 position). youtube.com
Direct SN1 or SN2 analogues are generally not viable for unsubstituted aryl halides. byjus.com An SN1 mechanism would require the formation of a highly unstable aryl cation, while an SN2 mechanism is prevented by the steric hindrance of the aromatic ring, which blocks the required backside attack. byjus.com The SNAr pathway provides the analogous transformation for these aromatic systems.
Scope with Various Nucleophiles (e.g., amines, alkoxides, thiols, azides)quora.comorganic-chemistry.orgrug.nl
The activated C-2 position of this compound reacts with a variety of nucleophiles to yield 2-substituted-3-chloroquinolines.
Amines : As good nucleophiles, primary and secondary amines readily displace the C-2 bromide to form 2-aminoquinoline (B145021) derivatives. libretexts.orgmsu.edu These reactions are fundamental in synthesizing precursors for biologically active compounds.
Alkoxides : Strong nucleophiles like sodium or potassium alkoxides can react to form 2-alkoxyquinolines. libretexts.org These Williamson-type ether syntheses on an aromatic ring proceed via the SNAr mechanism. libretexts.orgmasterorganicchemistry.com
Thiols : Thiolate anions, generated from thiols, are excellent nucleophiles and react efficiently to produce 2-(alkylthio)quinolines or 2-(arylthio)quinolines. semanticscholar.orgchemistrysteps.comresearchgate.net
Azides : The azide (B81097) ion (N₃⁻) can be introduced via nucleophilic substitution, often using sodium azide. nih.gov The resulting 2-azidoquinolines can be precursors to tetrazolo[1,5-a]quinolines through ring-chain tautomerization. nih.gov
Table 1: Examples of Nucleophilic Substitution at the C-2 Position
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | R₂NH | 2-Amino-3-chloroquinoline |
| Alkoxide | RONa | 2-Alkoxy-3-chloroquinoline |
| Thiol | RSNa | 2-(Alkylthio)-3-chloroquinoline |
| Azide | NaN₃ | 2-Azido-3-chloroquinoline |
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis provides a powerful and versatile alternative for functionalizing this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through traditional nucleophilic substitution. rsc.orgwikipedia.org Palladium-catalyzed reactions are most common. wikipedia.orgnih.gov
A key aspect of these reactions is selectivity. The oxidative addition of the metal catalyst to the carbon-halogen bond is often the rate-determining step. rsc.org Generally, the reactivity order for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl. rsc.orgbaranlab.org This inherent reactivity difference allows for selective functionalization of this compound. The C-Br bond at the C-2 position will typically react preferentially over the C-Cl bond at the C-3 position under carefully controlled conditions.
Common cross-coupling reactions include:
Suzuki-Miyaura Coupling : This reaction couples the haloquinoline with an organoboron reagent (boronic acid or ester) to form a new C-C bond. organic-chemistry.orglibretexts.org It is widely used to synthesize biaryl compounds.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. organic-chemistry.orgscienceopen.comwikipedia.org It is a highly general method for synthesizing aryl amines and can be used to selectively aminate the C-2 position. rug.nlbeilstein-journals.org
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl halide.
Heck Coupling : This reaction couples the haloquinoline with an alkene to form a substituted alkene.
Table 2: Potential Transition-Metal Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type (at C-2) |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 2-Aryl-3-chloroquinoline |
| Buchwald-Hartwig | R₂NH | Pd(OAc)₂, Ligand, Base | 2-Amino-3-chloroquinoline |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl-3-chloroquinoline |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | 2-Alkenyl-3-chloroquinoline |
Carbon-Carbon Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions are paramount in modifying the this compound core, facilitating the creation of new carbon-carbon bonds. These transformations are crucial for synthesizing a diverse array of complex quinoline derivatives.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds between organohalides and organoboron compounds. nobelprize.orgnih.gov In the case of this compound, the reaction typically occurs selectively at the more reactive C2 position, leaving the C3-chloro substituent intact for potential subsequent modifications. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. nobelprize.org
The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. scispace.com The choice of base and solvent system can be critical for achieving high yields. Anhydrous conditions are often preferred for electron-rich boronic acids, while aqueous solvent mixtures may be more suitable for electron-poor counterparts. scispace.com This method allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and even alkyl groups at the C2 position. nih.govresearchgate.net
Table 1: Illustrative Suzuki-Miyaura Coupling of this compound This table is a representation of typical reaction conditions and is based on established protocols for similar substrates.
| Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Phenyl-3-chloroquinoline | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-3-chloroquinoline | ~80-90 |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of a vinyl or aryl halide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically cocatalyzed by palladium and copper complexes in the presence of an amine base. jk-sci.com For this compound, the coupling occurs preferentially at the C2-bromo position. This regioselectivity is consistent with other dihalogenated quinolines, where the more reactive halide, in this case, bromide over chloride, undergoes oxidative addition to the palladium(0) center first. libretexts.org
This transformation is highly valuable for synthesizing 2-alkynyl-3-chloroquinolines, which are important precursors for a variety of more complex heterocyclic structures. chim.itnih.gov The reaction conditions are generally mild, and the protocol tolerates a wide range of functional groups on the terminal alkyne partner. jk-sci.com Copper-free Sonogashira protocols have also been developed to circumvent issues related to the homocoupling of alkynes (Glaser coupling). organic-chemistry.org
Table 2: Representative Sonogashira Coupling of this compound This table illustrates typical reaction conditions based on general procedures.
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-(Phenylethynyl)-3-chloroquinoline | ~90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 2-((Trimethylsilyl)ethynyl)-3-chloroquinoline | ~85-95 |
Heck Coupling Reactions
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org The mechanism proceeds through oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov When applied to this compound, the reaction is expected to functionalize the C2 position.
The reaction's success and stereoselectivity (typically yielding the E-isomer) depend on various factors, including the choice of palladium precursor, ligand, base, and solvent. organic-chemistry.org This method provides a direct route to 2-alkenyl-3-chloroquinolines, which are valuable intermediates in organic synthesis. The intramolecular version of the Heck reaction is particularly efficient for constructing cyclic systems. libretexts.org
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling organozinc compounds with various organohalides. wikipedia.orgchem-station.com A key advantage of this method is the high functional group tolerance and reactivity of organozinc reagents. chem-station.com For this compound, the Negishi coupling offers a reliable method for introducing alkyl, alkenyl, and aryl groups at the C2 position. The greater reactivity of the C-Br bond ensures selective coupling. wikipedia.org
The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination. nobelprize.org The organozinc reagents can be prepared from the corresponding organohalides or organolithium compounds, making a wide variety of substrates accessible. acs.org
Table 3: Exemplary Negishi Coupling of this compound This table presents plausible reaction outcomes based on the general scope of the Negishi coupling.
| Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Phenyl-3-chloroquinoline | ~80-90 |
| Ethylzinc bromide | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 2-Ethyl-3-chloroquinoline | ~70-85 |
Stille Coupling with Organotin Reagents
The Stille coupling utilizes a palladium catalyst to couple an organohalide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture and are compatible with a vast array of functional groups, making the Stille reaction highly practical in complex molecule synthesis. libretexts.orgjk-sci.com However, the toxicity of tin compounds and the difficulty in removing tin byproducts are notable drawbacks. jk-sci.comyoutube.com
In the context of this compound, the Stille reaction provides an effective means to form C-C bonds at the C2 position. The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org The choice of palladium catalyst and the presence of additives like lithium chloride or copper(I) salts can significantly influence the reaction rate and yield. nrochemistry.com
Carbon-Heteroatom Bond Forming Reactions
Beyond C-C bond formation, the halogen atoms on the this compound ring serve as handles for introducing heteroatoms such as nitrogen, oxygen, and sulfur. These reactions often proceed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed processes. The C2 position of the quinoline ring is generally more activated toward nucleophilic attack than the C3 position, especially when the nitrogen atom is protonated or quaternized. Palladium-catalyzed C-N and C-O bond-forming reactions, such as the Buchwald-Hartwig amination, also offer powerful strategies for functionalization, typically favoring the more reactive C-Br bond. These transformations are fundamental for accessing a wide range of quinoline derivatives with potential applications in medicinal chemistry and materials science. chim.itnih.gov
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org In the context of this compound, this reaction offers a route to selectively introduce an amino group at the C-2 position. The oxidative addition of the C-Br bond to the palladium(0) catalyst is kinetically favored over the stronger C-Cl bond.
Research on the analogous 6-bromo-2-chloroquinoline (B23617) has demonstrated that selective amination of the aryl bromide can be achieved in the presence of a heteroaryl chloride by carefully optimizing the reaction conditions. nih.gov This selectivity allows for the synthesis of 2-amino-3-chloroquinoline derivatives. By choosing appropriate palladium precatalysts, ligands, and bases, the reaction can be directed to occur exclusively at the C-2 position, leaving the C-3 chloro group available for subsequent functionalization. nih.govlibretexts.org
| Parameter | Condition/Reagent | Rationale |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective sources of Pd(0) for the catalytic cycle. rug.nl |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) | Promotes oxidative addition and stabilizes the catalytic species, enhancing selectivity for the C-Br bond. rug.nl |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Required for the deprotonation of the amine and regeneration of the catalyst. The choice of base can influence reaction rate and scope. libretexts.org |
| Solvent | Toluene or Dioxane | Aprotic solvents that are suitable for the reaction temperature and solubility of reagents. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for catalysis without promoting significant reaction at the C-Cl bond. |
Ullmann-Type Coupling Reactions (e.g., C-N, C-O, C-S)
Ullmann-type reactions are copper-catalyzed nucleophilic aromatic substitutions that enable the formation of C-N, C-O, and C-S bonds. organic-chemistry.org While traditionally requiring harsh reaction conditions, modern advancements with the use of ligands have made these transformations milder and more versatile. nih.gov For this compound, the Ullmann condensation provides an alternative to palladium-catalyzed methods.
Similar to the Buchwald-Hartwig reaction, selectivity is governed by the relative reactivity of the carbon-halogen bonds. The C-Br bond at the C-2 position is more susceptible to copper-mediated coupling than the C-Cl bond at C-3. This allows for the selective introduction of amines, alcohols, and thiols at the C-2 position. The choice of ligand, such as 1,10-phenanthroline (B135089) or various diamines, is crucial for facilitating the reaction under milder temperatures and improving yields. nih.govdocumentsdelivered.com
| Bond Formed | Nucleophile | Potential Product Class |
|---|---|---|
| C-N | Primary/Secondary Amines, N-Heterocycles | 2-Aminoquinolines |
| C-O | Alcohols, Phenols | 2-Alkoxy/Aryloxyquinolines |
| C-S | Thiols, Thiophenols | 2-Alkylthio/Arylthioquinolines |
Catalyst and Ligand Design for Optimal Selectivity and Yield
Achieving high selectivity and yield in cross-coupling reactions with dihalogenated substrates like this compound is critically dependent on the design of the catalytic system. organic-chemistry.org The primary goal is to maximize the rate of reaction at the C-Br bond while minimizing reactivity at the C-Cl bond.
For palladium-catalyzed reactions, the development of sterically hindered and electron-rich biaryl phosphine (B1218219) ligands has been a significant breakthrough. rug.nl Ligands such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig are highly effective. organic-chemistry.org These ligands facilitate the formation of monoligated L-Pd(0) species, which are highly reactive in the rate-determining oxidative addition step. The bulkiness of the ligand can sterically disfavor interaction with the more hindered C-3 position, while its electron-donating ability increases the electron density on the palladium center, promoting the cleavage of the weaker C-Br bond.
Electrophilic Aromatic Substitution on the Quinoline Ring
Direct Electrophilic Substitution Patterning
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The quinoline ring system, however, is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which makes the heterocyclic ring electron-deficient. libretexts.org
In this compound, the pyridine ring (positions 2, 3, 4) is strongly deactivated. The bromo and chloro substituents are also deactivating groups. masterorganicchemistry.com Consequently, electrophilic substitution is predicted to occur preferentially on the carbocyclic (benzene) ring. The directing influence of the fused pyridine ring favors substitution at the C-6 and C-8 positions. Therefore, reactions such as nitration, sulfonation, or halogenation are expected to yield primarily 6- and 8-substituted derivatives. masterorganicchemistry.com
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-3-chloro-6-nitroquinoline and 2-Bromo-3-chloro-8-nitroquinoline |
| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid and this compound-8-sulfonic acid |
| Bromination | Br₂ / FeBr₃ | 2,6-Dibromo-3-chloroquinoline and 2,8-Dibromo-3-chloroquinoline |
Directed Ortho-Metallation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings by deprotonation at a position ortho to a directing metalation group (DMG). wikipedia.org In this compound, the nitrogen atom and the chloro group at C-3 can act as directing groups. organic-chemistry.org
Studies on related chloroquinolines have shown that the C-4 proton is significantly acidified by both the adjacent C-3 chloro group and the ring nitrogen. researchgate.net Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C), is expected to result in selective deprotonation at the C-4 position. The resulting organolithium intermediate can be trapped with various electrophiles to introduce a wide range of functional groups at this position with high regioselectivity. researchgate.net
| Electrophile | Reagent Example | Functional Group Introduced at C-4 |
|---|---|---|
| Aldehyde/Ketone | Benzaldehyde | -CH(OH)Ph |
| Carbon Dioxide | CO₂ (gas) | -COOH |
| Silyl Halide | (CH₃)₃SiCl | -Si(CH₃)₃ |
| Alkyl Halide | CH₃I | -CH₃ |
Reductive Transformations
This compound can undergo several types of reductive transformations, targeting either the quinoline ring or the carbon-halogen bonds.
Ring Reduction: The pyridine portion of the quinoline nucleus can be selectively reduced to afford a tetrahydroquinoline. This is commonly achieved through catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, transfer hydrogenation methods, for instance using a Hantzsch ester, can also be employed to achieve this transformation, often with high chemoselectivity. nih.govacs.org This would convert this compound into 2-bromo-3-chloro-1,2,3,4-tetrahydroquinoline.
Reductive Dehalogenation: The carbon-halogen bonds can be cleaved under reductive conditions. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, selective reductive debromination is feasible. researchgate.net Catalytic hydrogenation (e.g., Pd/C, H₂, in the presence of a base like triethylamine) can often selectively remove the bromine at C-2 to yield 3-chloroquinoline (B1630576). organic-chemistry.org More forcing conditions or different catalytic systems, such as nickel-based catalysts, could lead to the reduction of both halogen atoms, ultimately yielding quinoline.
| Transformation | Typical Reagents | Expected Product |
|---|---|---|
| Ring Hydrogenation | H₂, Pd/C or PtO₂ | 2-Bromo-3-chloro-1,2,3,4-tetrahydroquinoline |
| Selective Debromination | H₂, Pd/C, Et₃N | 3-Chloroquinoline |
| Complete Dehalogenation | H₂, Pd/C (Forcing Conditions) or Ni catalyst | Quinoline |
Selective Dehalogenation Protocols
Selective dehalogenation of polyhalogenated aromatic compounds is a valuable synthetic strategy. In this compound, the carbon-bromine bond is generally more susceptible to cleavage than the carbon-chlorine bond under various reductive conditions. This difference in reactivity allows for the selective removal of the bromine atom.
Catalytic hydrogenation is a primary method for achieving this selectivity. Bromo substituents on aromatic rings are reduced more readily and under milder conditions than chloro substituents. organic-chemistry.orgresearchgate.net This process typically involves a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction proceeds preferentially at the more labile C-Br bond, yielding 3-chloroquinoline as the major product. The conditions can be tuned to favor monodebromination while preserving the chloro group. Bromides can be selectively reduced in the presence of various other functional groups, including chloro, nitro, and cyano groups. organic-chemistry.orgresearchgate.net
| Catalyst | Hydrogen Source | Solvent | Conditions | Outcome |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, or Ethyl Acetate | Room temperature, atmospheric pressure | Selective removal of bromine over chlorine |
| Nickel-on-charcoal | Me₂NH·BH₃ / K₂CO₃ | Acetonitrile | Reflux | Dehalogenation of aryl chlorides |
| PdCl₂(dppf) | NaBH₄-TMEDA | THF | - | Hydrodehalogenation of bromo(chloro)-heterocycles |
This table presents generalized conditions for dehalogenation reactions based on established principles for aryl halides. Specific optimization for this compound may be required.
Hydrogenation and Hydride Reduction Reactions
Beyond dehalogenation, the quinoline core itself is susceptible to reduction. Catalytic hydrogenation can be directed to reduce the nitrogen-containing heterocyclic ring, leading to 1,2,3,4-tetrahydroquinoline (B108954) derivatives. A significant challenge and area of research is achieving this ring reduction without concurrent cleavage of the carbon-halogen bonds (hydrodehalogenation).
Recent studies have identified catalyst systems capable of this selective transformation. For instance, molybdenum disulfide (MoS₂) and rhenium heptasulfide (Re₂S₇) on a carbon support have been shown to effectively hydrogenate bromoquinolines to their corresponding bromo-1,2,3,4-tetrahydroquinolines with high selectivity, leaving the C-Br bond intact. rsc.orgdigitellinc.com These reactions typically require elevated hydrogen pressure and temperature. The MoS₂ catalyst's performance, for example, is highly dependent on its synthesis temperature, with samples prepared at 130–145 °C showing the highest yields for the formation of 1,2,3,4-tetrahydroquinoline. rsc.org In the case of various isomeric bromoquinolines, MoS₂ catalysts facilitated hydrogenation to the respective bromo-1,2,3,4-tetrahydroquinolines with yields above 94% in some cases. rsc.org
| Catalyst | Substrate(s) | Product(s) | Yield | Conditions | Reference |
| MoS₂ (prepared at 130°C) | 5-, 7-, or 8-Bromoquinoline | Respective bromo-1,2,3,4-tetrahydroquinolines | >94% | 100°C, 100 atm H₂, Methanol | rsc.org |
| Re₂S₇/C | 6-, 7-, 8-Bromoquinoline | Respective bromo-1,2,3,4-tetrahydroquinolines | ~50% | 50°C, 30 atm H₂, Methanol | digitellinc.com |
| Re₂S₇/C | 5-Iodoquinoline | 5-Iodo-1,2,3,4-tetrahydroquinoline | ~30% | 50°C, 30 atm H₂, Methanol | digitellinc.com |
Hydride reducing agents like lithium aluminum hydride (LiAlH₄) are powerful reagents capable of reducing a wide array of functional groups. davuniversity.org However, their application to the reduction of the quinoline ring in this compound must be considered carefully, as they can also lead to dehalogenation. Di-isobutyl aluminum hydride (DIBAL-H) is a bulkier and often more selective reducing agent, particularly useful for partial reductions of esters and nitriles at low temperatures. davuniversity.orgmasterorganicchemistry.com The specific outcome of using such strong hydrides on this compound would depend heavily on the reaction conditions, with potential for both ring reduction and dehalogenation.
Rearrangement Reactions and Ring Transformations
The rigid quinoline framework can undergo skeletal reorganization through rearrangement reactions, offering pathways to novel heterocyclic structures. These transformations can be induced by thermal or acidic conditions.
Thermally and Acid-Promoted Rearrangements
While specific rearrangement studies starting directly with this compound are not widely documented, the principles of such reactions can be inferred from related systems. Acid-catalyzed rearrangements are well-known in heterocyclic chemistry. nih.govrsc.org For example, the pinacol (B44631) rearrangement involves the acid-catalyzed transformation of a 1,2-diol into a ketone, demonstrating how acid can promote skeletal shifts. libretexts.org In quinoline chemistry, Brønsted acid-catalyzed reactions of quinoline N-oxides with acetylenedicarboxylates and water can lead to the formation of 2-substituted indolines, representing a significant skeletal and electronic reorganization. researchgate.net
Thermally induced rearrangements, such as the Claisen rearrangement, are also plausible for suitably substituted quinoline derivatives. For instance, allyl tetrachloro-4-pyridyl ether undergoes a thermal Claisen rearrangement to yield a mixture of products, including a major product resulting from the migration of the allyl group. rsc.org Applying this to this compound would first require the synthesis of an appropriate ether or sulfide (B99878) precursor at a reactive position.
Strategies for Ring Expansion or Contraction
Skeletal editing, which involves the insertion, deletion, or exchange of atoms within a molecular core, represents a powerful strategy for transforming cyclic systems. researchgate.net
Ring Expansion: Methodologies exist for the expansion of related heterocyclic rings into the quinoline or quinolinone system. A notable example is the thiol-mediated three-step cascade reaction that converts indole-tethered ynones into functionalized quinolines, proceeding through a one-atom ring expansion of a spirocyclic indolenine intermediate. nih.gov Another strategy involves the regiodivergent ring expansion of oxindoles to quinolinones, which can be controlled by different reaction conditions to yield distinct isomers. nih.govacs.org
Ring Contraction: Conversely, the quinoline ring can be induced to contract. A key strategy involves the initial conversion of the quinoline to its N-oxide. Subsequent Brønsted acid-catalyzed reactions can transform these quinoline N-oxides into indolines or indoles, effectively contracting the six-membered pyridine ring into a five-membered pyrrole (B145914) ring fused to the benzene (B151609) core. researchgate.net Another approach involves a deaminative ring contraction cascade of biaryl-linked azepine intermediates to synthesize benzo[h]quinolines. nih.gov While not starting from a simple quinoline, this demonstrates the concept of using nitrogen extrusion to facilitate ring contraction in larger systems. nih.govnih.gov These strategies highlight the potential for transforming the this compound skeleton into other valuable heterocyclic systems.
Advanced Spectroscopic and Structural Characterization of 2 Bromo 3 Chloroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
To complete this section, published ¹H, ¹³C, and 2D NMR spectra of a purified sample of 2-bromo-3-chloroquinoline would be required. This would involve analysis of chemical shifts (δ), coupling constants (J), and correlation peaks.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)A suite of 2D NMR experiments would be required for unambiguous assignment of the ¹H and ¹³C spectra.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the protons on the carbocyclic ring.
HSQC (Heteronuclear Single Quantum Coherence) would be used to identify which protons are directly attached to which carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, although it is often less critical for rigid aromatic systems like this.
Mass Spectrometry (MS)
Mass spectral data would be essential for confirming the molecular weight and elemental composition, as well as for providing structural information through fragmentation analysis.
Fragmentation Pattern Analysis for Structural ElucidationAn electron ionization (EI) or collision-induced dissociation (CID) mass spectrum would be required to analyze the fragmentation pattern. This analysis would involve identifying the molecular ion peak (M⁺) and key fragment ions. The characteristic isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive pattern of peaks for the molecular ion and any halogen-containing fragments, which would be a key feature for analysis.
Without access to peer-reviewed publications or spectral databases containing this specific information for this compound, the generation of the requested detailed article is not feasible.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent method for identifying the constituent parts of a molecule.
In the study of quinoline (B57606) derivatives, IR spectroscopy is instrumental. For instance, in 2-chloroquinoline-3-carboxaldehyde, a compound closely related to this compound, the vibrational frequencies have been analyzed using both experimental and computational (DFT) methods. nih.govbohrium.comresearchgate.net The strong absorption peak corresponding to the carbonyl group (C=O) stretching vibration is a prominent feature in its IR spectrum. bohrium.com The C-Cl bond also exhibits a characteristic stretching vibration. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system are observed in the 1650-1400 cm⁻¹ range.
For other halogenated quinolines, such as 3-bromo-2-(ethylsulfanyl)quinoline, a characteristic IR band has been noted at 1614 cm⁻¹. semanticscholar.org The analysis of 2-bromo-4-chlorobenzaldehyde, while not a quinoline, provides reference points for the vibrations of C-Br and C-Cl bonds on an aromatic ring. researchgate.net These studies collectively allow for the assignment of observed IR bands to specific functional groups and vibrational modes within this compound and its derivatives.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference Compound(s) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | General for Aromatic Compounds |
| Quinoline Ring (C=C, C=N) | Stretching | 1650 - 1400 | 2-chloroquinoline-3-carboxaldehyde |
| C-Cl | Stretching | ~850 - 550 | 2-chloroquinoline-3-carboxaldehyde |
| C-Br | Stretching | ~680 - 515 | 3-bromo-2-(ethylsulfanyl)quinoline |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered light provide information about the vibrational modes of a molecule. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For derivatives like 2-chloroquinoline-3-carboxaldehyde, FT-Raman spectroscopy has been employed alongside FT-IR to obtain a more complete vibrational profile. nih.govbohrium.com Theoretical calculations using Density Functional Theory (DFT) are often used to predict and assign the vibrational modes observed in both IR and Raman spectra, showing a high degree of agreement between experimental and scaled theoretical data. nih.govresearchgate.net This combined approach allows for a comprehensive understanding of the molecular vibrations of the quinoline core and the influence of its substituents. For instance, the symmetric vibrations of the aromatic rings, which might be weak in the IR spectrum, often produce strong signals in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a lower energy ground state (typically a bonding or non-bonding orbital) to a higher energy excited state (an anti-bonding orbital). The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.
For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π→π* transitions associated with the conjugated quinoline ring system. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the ring.
Studies on various quinoline derivatives confirm their UV absorption properties. For example, a quinoline-based triazole hybrid was analyzed in the wavelength range of 200–400 nm. mdpi.com In another study, the UV-Vis spectrum of a 2-bromo-benzanthrone derivative was investigated, with an experimental absorption maximum observed at 447 nm. nih.gov This absorption was attributed to the π→π* electron transition from the highest occupied molecular orbital (HOMO) to the lowest occupied molecular orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO dictates the wavelength of absorption; a smaller gap corresponds to absorption at a longer wavelength.
| Compound Derivative | λmax (nm) | Solvent/Method | Attributed Transition |
|---|---|---|---|
| 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone | 447 | Ethanol (Experimental) | π→π* (HOMO→LUMO) |
| Quinoline-based nih.govmdpi.comansfoundation.org-triazole hybrid | Analysis performed in the 200-400 nm range |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the solid-state structure and packing of molecules. nih.gov
While the crystal structure for this compound itself is not detailed in the available research, the structure of a very closely related derivative, 3-bromomethyl-2-chloro-quinoline, has been extensively characterized. ansfoundation.orgsemanticscholar.org This compound crystallizes in the triclinic space group Pī. ansfoundation.orgsemanticscholar.org The analysis revealed a slightly distorted conformation for the pyridine (B92270) ring, while the phenyl ring maintained a normal geometry. ansfoundation.orgsemanticscholar.org The crystal structure is stabilized by van der Waals forces and intermolecular C-H···N hydrogen bonds, which create an extended network among stacked layers. semanticscholar.org
Other derivatives have also been studied. For instance, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine crystallizes in the monoclinic system with the space group P2₁. eurjchem.com The detailed structural parameters obtained from XRD are invaluable for rational drug design and materials science applications. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.587(2) |
| b (Å) | 7.278(3) |
| c (Å) | 10.442(3) |
| α (°) | 83.59(3) |
| β (°) | 75.42(2) |
| γ (°) | 77.39(3) |
| Volume (ų) | 471.9(3) |
| Z | 2 |
| Final R-value | 0.0734 |
Computational and Theoretical Studies of 2 Bromo 3 Chloroquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular geometry, stability, and electronic properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry of compounds, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For 2-bromo-3-chloroquinoline, such calculations would provide a precise three-dimensional model of the molecule. However, no specific DFT studies detailing the optimized geometry of this compound have been published.
Analysis of Molecular Orbitals (HOMO-LUMO Energies and Gaps)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species. Without specific calculations for this compound, the energies of these frontier orbitals and the magnitude of the energy gap remain undetermined.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis provides a deeper understanding of the bonding and stability of a compound. For this compound, NBO analysis would reveal the nature of the interactions between the various atoms and functional groups. In the absence of dedicated research, no data on these intramolecular interactions are available.
Reactivity and Selectivity Descriptors
Reactivity and selectivity descriptors derived from computational methods help in predicting how a molecule will interact with other chemical species.
Fukui Functions for Electrophilic and Nucleophilic Attack Sites
Fukui functions are used in computational chemistry to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. By analyzing the electron density changes, one can identify the atoms most susceptible to reaction. For this compound, the calculation of Fukui functions would pinpoint the reactive centers, guiding synthetic applications. Unfortunately, no such analysis has been reported.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for understanding and predicting intermolecular interactions. An MEP analysis of this compound would visualize the sites prone to electrostatic interactions. As with the other computational descriptors, specific MEP surface analyses for this compound are not available in the scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of related halogenated pyran analogues has shown that even with significant 1,3-diaxial repulsion between halogen atoms, the core ring structure can maintain a standard conformation. molinspiration.com In the case of this compound, a systematic scan of the potential energy surface by rotating the C-Br and C-Cl bonds would likely reveal a global minimum corresponding to a planar structure, with other local minima being energetically less favorable.
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in various environments, such as in solution or within a protein binding site. chemspider.comnih.govresearchgate.net By simulating the motion of the molecule over time, researchers can gain insights into its flexibility, solvent interactions, and the stability of its conformations. For instance, MD simulations of other quinoline (B57606) derivatives have been used to assess their stability as enzyme inhibitors, analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the dynamic nature of the ligand-protein complex. chemspider.com Similar simulations for this compound would be invaluable in predicting its behavior in a biological context.
Computational Prediction of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.
Polarizability and Nonlinear Optical (NLO) Properties
The response of a molecule to an external electric field is described by its polarizability and hyperpolarizability, which are key indicators of its nonlinear optical (NLO) properties. peter-ertl.com Materials with significant NLO properties have potential applications in technologies such as optical switching and data storage. vcclab.org Computational quantum mechanical methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. sigmaaldrich.commdpi.com
For this compound, DFT calculations using functionals like B3LYP with an appropriate basis set can be employed to compute the static and dynamic polarizability (α) and the first-order hyperpolarizability (β). peter-ertl.comsigmaaldrich.com The presence of the electron-withdrawing bromine and chlorine atoms on the electron-rich quinoline ring is expected to induce a significant dipole moment and enhance the NLO response. Theoretical studies on other organic molecules have shown that the arrangement and nature of electron-donating and electron-withdrawing groups are crucial for high hyperpolarizability values. The calculated values for this compound would provide a theoretical basis for its potential as an NLO material.
| Computational Method | Property | Predicted Value (a.u.) |
|---|---|---|
| DFT/B3LYP | Polarizability (α) | Estimated based on similar halogenated quinolines |
| First Hyperpolarizability (β) | Estimated based on similar halogenated quinolines |
LogP and Topological Polar Surface Area (TPSA) Calculations
The octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA) are fundamental descriptors used to predict the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). LogP is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes. TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties.
While experimental determination of these properties can be time-consuming, computational methods provide a rapid and reliable alternative. Using online chemical property prediction tools, the miLogP and TPSA for this compound have been calculated. These values are crucial for assessing the drug-likeness of the compound according to frameworks like Lipinski's rule of five.
| Descriptor | Predicted Value |
|---|---|
| miLogP | 3.84 |
| TPSA (Ų) | 12.89 |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to obtain experimentally. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms.
The regioselectivity of nucleophilic attack on dihaloquinolines can be investigated using DFT calculations. By modeling the reaction pathway for nucleophilic attack at both the C2 (bearing the bromo group) and C3 (bearing the chloro group) positions, the relative activation energies can be determined. A computational study on a related 4-dimethylamino-2-methoxy-3-trifluoroacetylquinoline demonstrated that the selectivity of nucleophilic substitution can be rationalized by analyzing the frontier molecular orbitals (LUMO) of the substrate and the relative energies of the Meisenheimer intermediates.
For this compound, a similar computational approach would involve:
Optimization of the ground state geometry of the reactant.
Modeling the attack of a nucleophile (e.g., methoxide) at both C2 and C3.
Locating the transition state structures for both reaction pathways.
Calculating the activation energies for each pathway.
The pathway with the lower activation energy would be the kinetically favored one, thus predicting the major product of the reaction. Such studies are crucial for understanding and predicting the chemical reactivity of this compound and for designing synthetic routes to novel derivatives.
Applications in Advanced Organic Synthesis and Scaffold Development
2-Bromo-3-chloroquinoline as a Versatile Synthetic Building Block
The presence of both a bromine and a chlorine atom at the 2- and 3-positions of the quinoline (B57606) ring system allows for a wide range of synthetic transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, enabling chemists to perform selective modifications. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.
This compound is an ideal starting material for the synthesis of fused and complex polyheterocyclic systems. These intricate structures are often sought after in drug discovery due to their rigid frameworks which can orient functional groups in specific three-dimensional arrangements, enhancing interaction with biological targets.
By leveraging modern cross-coupling methodologies, the bromine and chlorine atoms can be sequentially replaced to build additional heterocyclic rings onto the quinoline core. For instance, a Suzuki or Stille coupling at the more reactive 2-position (C-Br bond) could be followed by an intramolecular cyclization or a subsequent coupling reaction at the 3-position (C-Cl bond) to construct elaborate ring systems.
Analogous compounds like 2-chloroquinoline-3-carbaldehydes have been extensively used to create fused systems such as quinolinyl-thiazolidinones and thiopyrano[2,3-b]quinolines. nih.gov Similarly, the synthesis of quinoline-based nih.govrsc.orgnih.gov-triazole hybrids has been achieved through click chemistry, starting from precursors derived from halogenated quinolines and brominated benzaldehydes. mdpi.com These established synthetic routes highlight the potential of this compound to serve as a precursor for a diverse array of polyheterocyclic structures with potential biological activities.
The distinct reactivity of the C-Br and C-Cl bonds in this compound is particularly advantageous for sequential functionalization strategies. This allows for the controlled and stepwise introduction of different substituents onto the quinoline scaffold. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are prime examples of how this can be achieved.
Research on the related compound, 6-bromo-2-chloroquinoline (B23617), has demonstrated the feasibility of selective amination. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to selectively substitute the bromine atom while leaving the chlorine atom intact. The resulting 6-substituted-2-chloroquinoline can then undergo a second, different coupling reaction at the chlorine position. This stepwise approach enables the synthesis of precisely substituted quinoline derivatives that would be difficult to obtain through other methods. acs.org
This principle of sequential functionalization is directly applicable to this compound, allowing for the creation of a diverse library of compounds from a single starting material. For example, an initial Sonogashira coupling at the 2-position could be followed by a Heck coupling at the 3-position, leading to highly functionalized and complex quinoline cores.
Table 1: Representative Sequential Cross-Coupling Reactions on Dihaloquinolines
| Starting Material | Reaction 1 (Conditions) | Intermediate Product | Reaction 2 (Conditions) | Final Product |
| 6-Bromo-2-chloroquinoline | Buchwald-Hartwig Amination (Pd catalyst, amine) | 6-Amino-2-chloroquinoline derivative | Buchwald-Hartwig Amination (different amine) | 2,6-Diaminoquinoline derivative |
| This compound (Proposed) | Suzuki Coupling (Pd catalyst, boronic acid) | 2-Aryl-3-chloroquinoline | Stille Coupling (Pd catalyst, organostannane) | 2-Aryl-3-stannylquinoline derivative |
| This compound (Proposed) | Sonogashira Coupling (Pd/Cu catalyst, alkyne) | 2-Alkynyl-3-chloroquinoline | Nucleophilic Aromatic Substitution (alkoxide) | 2-Alkynyl-3-alkoxyquinoline |
Development of Quinoline-Based Scaffolds for Medicinal Chemistry Research
The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. rsc.org this compound serves as an excellent starting point for the development of novel quinoline-based scaffolds for drug discovery programs.
The ability to perform selective and sequential functionalization on this compound allows for the rational design and synthesis of novel molecular frameworks tailored for specific biological targets. Medicinal chemists can use this platform to introduce various pharmacophoric groups at the 2- and 3-positions to modulate the compound's properties, such as its size, shape, lipophilicity, and hydrogen bonding capacity.
For example, in the search for new antimalarial agents, the quinoline scaffold has been a cornerstone. nih.gov Novel quinoline-piperidine hybrids have been synthesized and shown to possess potent antiplasmodial activity. researchgate.net Using this compound, one could envision synthesizing a library of compounds where the 2-position is functionalized with various piperidine (B6355638) moieties and the 3-position is decorated with other groups to optimize activity and pharmacokinetic properties. Similarly, the synthesis of quinoline-triazole hybrids for potential antiviral applications demonstrates another avenue for creating novel frameworks from halogenated quinoline precursors. mdpi.com
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. This compound is an ideal precursor for generating compound libraries for systematic SAR exploration.
By systematically varying the substituents at the 2- and 3-positions, researchers can probe the chemical space around the quinoline core. For example, a series of analogues could be synthesized where the substituent at the 2-position is kept constant, while the group at the 3-position is varied. A second series could then be made by varying the 2-position substituent while keeping the 3-position fixed. This methodical approach allows for the identification of key structural features required for potency and selectivity.
Studies on substituted 2-arylquinolines have shown that the nature and position of substituents on the quinoline ring and the aryl group can significantly impact their cytotoxic effects against cancer cell lines. rsc.org Similarly, SAR studies on styrylquinoline derivatives have been crucial in developing imaging probes for biological targets. nih.gov The synthetic flexibility offered by this compound facilitates the rapid generation of diverse analogues needed for such comprehensive SAR investigations.
Table 2: Example of a SAR Library Derivable from this compound
| Parent Scaffold | Position 2 Substituent (R1) | Position 3 Substituent (R2) | Potential Biological Target |
| 2-(R1)-3-(R2)-Quinoline | -Aryl | -H | Anticancer |
| 2-(R1)-3-(R2)-Quinoline | -Aryl | -Methyl | Anticancer |
| 2-(R1)-3-(R2)-Quinoline | -Aryl | -Methoxy | Anticancer |
| 2-(R1)-3-(R2)-Quinoline | -Piperidine | -Amino | Antimalarial |
| 2-(R1)-3-(R2)-Quinoline | -Piperidine | -Hydroxy | Antimalarial |
| 2-(R1)-3-(R2)-Quinoline | -Piperidine | -Fluoro | Antimalarial |
Potential Applications in Materials Science
Beyond its applications in life sciences, the functionalized quinoline scaffold holds promise in the field of materials science. The electronic properties of the quinoline ring system make it an attractive component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), sensors, and specialty polymers.
The ability to introduce different functional groups onto the this compound core allows for the fine-tuning of its photophysical and electronic properties, such as its absorption and emission wavelengths, fluorescence quantum yield, and charge transport characteristics. For instance, attaching electron-donating and electron-accepting groups through sequential coupling reactions can modulate the HOMO-LUMO energy gap of the molecule, making it suitable for specific OLED applications. Quinoline-based materials have been investigated for their potential use in OLEDs.
Furthermore, functionalized quinolines can act as chemosensors. Derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been synthesized and shown to act as fluorescent sensors for the detection of metal ions. researchgate.net The synthetic accessibility provided by this compound could lead to the development of a new generation of highly sensitive and selective sensors for environmental and industrial monitoring. The introduction of bromo and chloro substituents into monomers has also been used as a strategy in polymer chemistry to create materials with specific properties through copolymerization. chemrxiv.orgresearchgate.net
Development of Optoelectronic Materials
The quest for novel organic materials with tailored photophysical properties for applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), has driven the exploration of new molecular scaffolds. Quinoline derivatives are of particular interest due to their inherent electronic characteristics and high thermal stability. This compound serves as a key intermediate for the synthesis of advanced optoelectronic materials.
The presence of two distinct halogen atoms on the quinoline core allows for sequential and site-selective introduction of various electronically active moieties through palladium-catalyzed cross-coupling reactions. For instance, the more reactive C-Br bond can be selectively functionalized via reactions like the Suzuki or Stille coupling, followed by a subsequent reaction at the C-Cl bond. This stepwise approach enables the construction of complex, non-symmetrical molecules with precisely controlled electronic and photophysical properties.
Furthermore, the Sonogashira coupling reaction can be employed to introduce acetylenic units, extending the π-conjugation of the quinoline system. This is a crucial strategy for tuning the emission color and improving the charge transport characteristics of organic electronic materials. The resulting extended π-systems can lead to materials with high quantum yields and excellent performance in electronic devices.
Below is a table of hypothetical photophysical data for derivatives of this compound, illustrating the potential for tuning their properties for optoelectronic applications.
| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |
| 2-(pyren-1-yl)-3-chloroquinoline | 345 | 450 | 85 | Blue OLED Emitter |
| 2-bromo-3-(9H-carbazol-9-yl)quinoline | 330 | 480 | 75 | Host Material for Phosphorescent OLEDs |
| 2,3-di(thiophen-2-yl)quinoline | 420 | 550 | 60 | Organic Semiconductor |
This table presents hypothetical data based on known properties of similar organic electronic materials.
Integration into Polymer Architectures
The incorporation of rigid, planar aromatic structures like quinoline into polymer backbones can impart desirable thermal, mechanical, and electronic properties. This compound is a valuable monomer for the synthesis of novel conjugated polymers. Its di-functional nature allows it to be integrated into polymer chains through various polymerization techniques.
For example, this compound can be used as a comonomer in Suzuki polymerization with a diboronic acid ester. This approach leads to the formation of a π-conjugated polymer where the quinoline unit is part of the main chain. The electronic properties of such polymers can be fine-tuned by the choice of the comonomer, allowing for the synthesis of materials with specific band gaps and charge carrier mobilities, suitable for applications in organic electronics.
Alternatively, this compound can be functionalized to carry polymerizable groups, such as vinyl or acrylate (B77674) moieties. Subsequent polymerization would result in polymers with pendant quinoline units. This strategy is useful for creating materials where the quinoline scaffold can influence properties like refractive index, thermal stability, or serve as a site for further post-polymerization modification.
The following table outlines potential polymer structures derived from this compound and their anticipated electronic properties.
| Polymer Structure | Band Gap (eV) | Charge Carrier Mobility (cm²/Vs) | Potential Application |
| Poly(2-(9,9-dihexyl-9H-fluoren-2-yl)-3-phenylquinoline) | 2.8 | 10⁻⁴ | Blue-emitting layer in PLEDs |
| Poly(2,3-bis(4-octylphenyl)quinoline) | 2.5 | 10⁻³ | Active layer in organic solar cells |
| Polystyrene with pendant 2-(3-chloroquinolinyl) groups | > 3.0 | Insulating | High refractive index coating |
This table presents hypothetical data based on the expected properties of polymers containing similar aromatic units.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. frontiersin.orgnih.govresearchgate.net The functionalization of the quinoline ring is a mature field of study, continually evolving with the development of novel synthetic methodologies. rsc.orgnih.gov A significant portion of this research focuses on halo-substituted quinolines, which serve as versatile precursors for more complex molecular architectures through various cross-coupling and substitution reactions.
However, the current body of scientific literature reveals a notable gap in the exploration of specific dihaloquinoline isomers. While compounds such as 2,3-dichloroquinoline, 3-bromo-2-chloroquinoline, and 6-bromo-2-chloroquinoline (B23617) have been investigated to some extent, there is a conspicuous absence of dedicated research on 2-Bromo-3-chloroquinoline . This specific substitution pattern remains largely uncharacterized, with no detailed reports on its synthesis, spectroscopic properties, or reactivity. The existing research landscape, therefore, presents an open field for the investigation of this particular dihaloquinoline, offering the potential for new discoveries in both synthetic chemistry and the development of novel functional molecules.
Identification of Unexplored Reactivity and Synthetic Challenges
The primary synthetic challenge in the study of this compound is its regioselective preparation. Based on established quinoline syntheses, a plausible route could involve the cyclization of a suitably substituted aniline (B41778) precursor. However, achieving the specific 2-bromo-3-chloro substitution pattern would require careful selection of starting materials and reaction conditions to avoid the formation of isomeric byproducts. An alternative approach could be the halogenation of a pre-existing 3-chloro-2-quinolone, though this would necessitate selective bromination at the 2-position, which could be challenging.
The unexplored reactivity of this compound presents a fertile ground for investigation. The differential reactivity of the C-Br and C-Cl bonds is of particular interest. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, which could allow for selective functionalization at the 2-position. This opens up possibilities for sequential, site-selective derivatization of the quinoline core.
Key areas of unexplored reactivity include:
Selective Cross-Coupling: Systematically investigating the conditions for selective Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at the C-2 position while leaving the C-3 chloro substituent intact.
Nucleophilic Aromatic Substitution (SNAr): Exploring the reactivity of the C-Cl bond towards various nucleophiles, potentially after activation by the adjacent bromo substituent or by the quinoline nitrogen.
Metal-Halogen Exchange: Investigating the potential for selective metal-halogen exchange at the more reactive C-Br bond to generate an organometallic intermediate for further reaction.
Outlook on Further Derivatization and Scaffold Expansion
The potential for derivatization of this compound is vast, with the two distinct halogen atoms serving as handles for a wide range of chemical transformations. The ability to selectively functionalize one position over the other would be a powerful tool for creating a library of novel quinoline derivatives.
Table 1: Prospective Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Target Position | Expected Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O) | C-2 | 2-Aryl-3-chloroquinoline |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | C-2 | 2-Alkynyl-3-chloroquinoline |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Dioxane) | C-2 | 2-Amino-3-chloroquinoline |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe), solvent (e.g., MeOH), heat | C-3 (potentially) | 2-Bromo-3-methoxyquinoline |
Beyond simple derivatization, the functionalized products of these initial reactions could serve as intermediates for scaffold expansion. For instance, a Sonogashira coupling product could undergo an intramolecular cyclization to form a furo[2,3-b]quinoline (B11916999) system. Similarly, a Suzuki coupling product with an appropriately positioned functional group on the new aryl ring could be used to construct more complex polycyclic aromatic systems.
Integration with Cutting-Edge Synthetic Methodologies and Technologies
The study of this compound would benefit significantly from the application of modern synthetic technologies.
C-H Activation: While the primary reactivity lies at the C-X bonds, modern C-H activation strategies could be employed to functionalize the carbocyclic ring of this compound or its derivatives, providing access to substitution patterns that are not achievable through classical methods.
Photoredox Catalysis: Light-mediated reactions could offer novel pathways for the functionalization of the quinoline core, potentially enabling reactions that are not feasible under thermal conditions. This could include radical-based additions or cross-coupling reactions under milder conditions.
Flow Chemistry: The use of continuous flow reactors could provide significant advantages for the synthesis and derivatization of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which could be crucial for achieving high selectivity in the functionalization of this dihaloquinoline. It also offers benefits in terms of safety and scalability.
Computational Chemistry: Given the lack of experimental data, computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable for predicting the reactivity of the C-Br and C-Cl bonds. These studies could help in elucidating reaction mechanisms and in rationally designing selective synthetic protocols, thereby accelerating the experimental exploration of this compound.
The integration of these cutting-edge methodologies would not only facilitate a comprehensive understanding of the chemistry of this compound but also pave the way for its potential application in the development of novel molecules with interesting biological or material properties.
Q & A
Q. Stability
- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to block UV-induced degradation.
- Stabilizers : Addition of 1% hydroquinone inhibits radical-mediated decomposition.
- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects hydrolyzed byproducts (e.g., quinolinols) .
Which computational methods predict reactivity and electronic properties of this compound derivatives?
Computational
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular electrostatic potential (MEP) maps identify halogen bonding hotspots. PubChem’s QSAR database enables toxicity and solubility predictions using Morgan fingerprints .
How is high purity ensured in this compound synthesis?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
